Cas no 2228155-81-3 (4-(3-methyl-4-nitrophenyl)butan-2-amine)

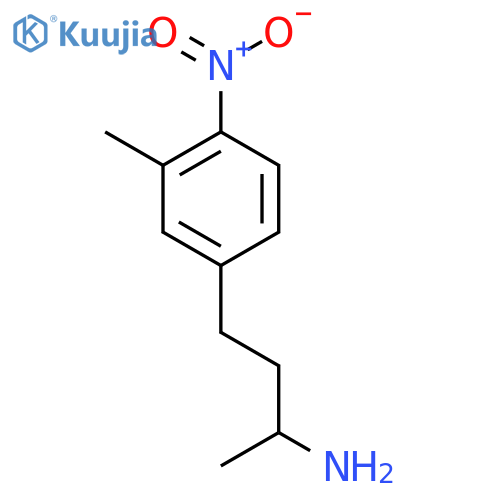

2228155-81-3 structure

商品名:4-(3-methyl-4-nitrophenyl)butan-2-amine

4-(3-methyl-4-nitrophenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(3-methyl-4-nitrophenyl)butan-2-amine

- EN300-1823126

- 2228155-81-3

-

- インチ: 1S/C11H16N2O2/c1-8-7-10(4-3-9(2)12)5-6-11(8)13(14)15/h5-7,9H,3-4,12H2,1-2H3

- InChIKey: MBXOIMCSEHQTJN-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C=CC(=CC=1C)CCC(C)N)=O

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

4-(3-methyl-4-nitrophenyl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1823126-0.1g |

4-(3-methyl-4-nitrophenyl)butan-2-amine |

2228155-81-3 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1823126-10g |

4-(3-methyl-4-nitrophenyl)butan-2-amine |

2228155-81-3 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1823126-10.0g |

4-(3-methyl-4-nitrophenyl)butan-2-amine |

2228155-81-3 | 10g |

$4974.0 | 2023-06-02 | ||

| Enamine | EN300-1823126-0.25g |

4-(3-methyl-4-nitrophenyl)butan-2-amine |

2228155-81-3 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1823126-0.5g |

4-(3-methyl-4-nitrophenyl)butan-2-amine |

2228155-81-3 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1823126-1.0g |

4-(3-methyl-4-nitrophenyl)butan-2-amine |

2228155-81-3 | 1g |

$1157.0 | 2023-06-02 | ||

| Enamine | EN300-1823126-5g |

4-(3-methyl-4-nitrophenyl)butan-2-amine |

2228155-81-3 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1823126-5.0g |

4-(3-methyl-4-nitrophenyl)butan-2-amine |

2228155-81-3 | 5g |

$3355.0 | 2023-06-02 | ||

| Enamine | EN300-1823126-0.05g |

4-(3-methyl-4-nitrophenyl)butan-2-amine |

2228155-81-3 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1823126-2.5g |

4-(3-methyl-4-nitrophenyl)butan-2-amine |

2228155-81-3 | 2.5g |

$1791.0 | 2023-09-19 |

4-(3-methyl-4-nitrophenyl)butan-2-amine 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

2228155-81-3 (4-(3-methyl-4-nitrophenyl)butan-2-amine) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 55290-64-7(Dimethipin)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量